physicochemical properties of 2-Cyclobutoxypyridin-3-amine
physicochemical properties of 2-Cyclobutoxypyridin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclobutoxypyridin-3-amine
Introduction
2-Cyclobutoxypyridin-3-amine is a substituted aminopyridine derivative that holds potential as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of a primary amine, a pyridine ring, and a cyclobutoxy ether group provides a versatile scaffold for creating diverse chemical libraries. For researchers in drug development, a thorough understanding of its physicochemical properties is not merely academic; it is a foundational requirement for predicting its behavior in both chemical reactions and biological systems. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its potential as a therapeutic agent.[1]
This guide provides a comprehensive analysis of the core physicochemical characteristics of 2-Cyclobutoxypyridin-3-amine, supported by detailed experimental protocols for their determination. The content is structured to offer both declarative knowledge (what the properties are) and procedural knowledge (how they are measured), empowering scientists to effectively utilize this compound in their research endeavors.
Molecular Identity and Structure
The unique arrangement of functional groups in 2-Cyclobutoxypyridin-3-amine dictates its chemical reactivity and physical behavior. The structure consists of a pyridine ring, which is an aromatic heterocycle, substituted at the 2-position with a cyclobutoxy group and at the 3-position with a primary amine.
Caption: Chemical structure of 2-Cyclobutoxypyridin-3-amine.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-cyclobutoxypyridin-3-amine | [2] |
| CAS Number | 1247347-64-3 | [2] |
| Molecular Formula | C₉H₁₂N₂O | [3] |
| Molecular Weight | 164.21 g/mol | [2] |
| Monoisotopic Mass | 164.09496 Da | [3] |
| Canonical SMILES | NC1=CC=CN=C1OC1CCC1 | [2] |
| InChI Key | UTGQTONRWQTGRQ-UHFFFAOYSA-N |[2][3] |
Key Physicochemical Parameters
These parameters are essential for predicting the compound's behavior in various experimental and physiological conditions. The data presented is a combination of experimentally derived values from commercial suppliers and computationally predicted values.
Table 2: Summary of Physicochemical Data
| Parameter | Value | Significance in Drug Development |
|---|---|---|
| LogP (o/w) | 1.27 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[2] |
| Predicted XlogP | 1.4 | Corroborates the moderate lipophilicity.[3] |
| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond, influencing interactions with biological targets and solubility.[2] |
| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, ether oxygen, and amine nitrogen can accept hydrogen bonds, enhancing aqueous solubility.[2] |
| Fraction of sp³ Carbons (Fsp³) | 0.44 | A measure of the three-dimensional character of the molecule, which can influence binding specificity and solubility.[2] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for structure verification and purity assessment. While specific spectra for this compound are not publicly available, a profile can be reliably predicted based on its functional groups.
Mass Spectrometry (MS)
In mass spectrometry, 2-Cyclobutoxypyridin-3-amine is expected to show a prominent molecular ion peak corresponding to its mass. The "nitrogen rule" states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound (164 Da).[4]
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Expected Molecular Ion Peaks:
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Fragmentation: The primary fragmentation pathway, α-cleavage, would likely occur adjacent to the amine and ether linkages. Cleavage of the cyclobutyl ring is also a probable fragmentation route.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups.
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N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations.[5] The presence of two bands is a clear indicator of a primary amine.[6]
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C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutyl group will be observed just below 3000 cm⁻¹.[6]
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C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
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C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch should be present in the 1200-1250 cm⁻¹ range.
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N-H Bending: A bending vibration for the primary amine is typically observed around 1600 cm⁻¹.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 6.5-8.5 ppm), with their chemical shifts and coupling patterns dictated by the electron-donating amine and ether substituents.
-
Amine Protons (N-H₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration. This peak will disappear upon D₂O exchange.[5]
-
Cyclobutoxy Protons: The protons of the cyclobutyl ring will appear in the aliphatic region (typically δ 1.5-4.5 ppm). The proton on the carbon attached to the ether oxygen will be the most downfield-shifted.
-
-
¹³C NMR:
-
Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons, with chemical shifts influenced by the attached substituents and the ring nitrogen.
-
Cyclobutoxy Carbons: Signals for the four carbons of the cyclobutyl group will be present in the aliphatic region of the spectrum.
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Experimental Methodologies
To ensure scientific integrity, the determination of key physicochemical properties must follow validated protocols. The following sections detail standard, field-proven methodologies adaptable for 2-Cyclobutoxypyridin-3-amine.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method (OECD Guideline 105) is the gold-standard for determining aqueous solubility. It establishes equilibrium between the solid compound and its saturated aqueous solution, providing a thermodynamically stable value crucial for predicting oral bioavailability.
Caption: Workflow for shake-flask solubility determination.
Step-by-Step Methodology:
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Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
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Incubation: Add an excess amount of 2-Cyclobutoxypyridin-3-amine to a vial containing the PBS solution. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract an aliquot of the supernatant.
-
Clarification: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to remove any suspended microparticulates.[7]
-
Analysis: Dilute the clarified supernatant with mobile phase and analyze using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Quantification: Determine the concentration of the compound by comparing its peak area to a standard calibration curve prepared with known concentrations.
Protocol 2: pKa Determination (Potentiometric Titration)
Causality: The pKa value defines the extent of ionization at a given pH. For a molecule with a basic amine group like 2-Cyclobutoxypyridin-3-amine, the pKa is critical because ionization state governs solubility, membrane permeability, and receptor binding.[1] Potentiometric titration is a direct and highly accurate method for this measurement.
Caption: Workflow for potentiometric pKa determination.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh and dissolve a sample of 2-Cyclobutoxypyridin-3-amine in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is limited.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Slowly add the acid titrant in small increments. After each addition, allow the pH reading to stabilize and record both the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Endpoint Determination: Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the derivative plot corresponds to the equivalence point, where all the amine has been protonated.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the total volume required to reach the equivalence point).
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